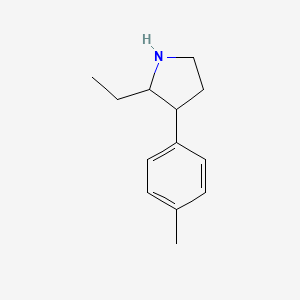

2-Ethyl-3-(4-methylphenyl)pyrrolidine

説明

特性

IUPAC Name |

2-ethyl-3-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIWPQXKLVGLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Mannich Reaction for Key Intermediate Synthesis

A crucial intermediate in the synthesis of related pyrrolidine compounds is 4′-methyl-3-pyrrolidino propiophenone. This is prepared by a Mannich reaction involving 4-methylacetophenone, pyrrolidine, and paraformaldehyde. The reaction conditions typically include:

- Solvent: n-Butanol (900 mL)

- Reagents: Pyrrolidine (150 g), 4-methylacetophenone (291 g), paraformaldehyde (126 g), and hydrochloric acid (29%, 318 g)

- Temperature: Heated to 85°–90° C

- Duration: 12–14 hours

This reaction yields the 4′-methyl-3-pyrrolidino propiophenone intermediate essential for further transformations.

α-Bromination of Ketones

The 4′-methyl-3-pyrrolidino propiophenone is subjected to α-bromination using bromine in the presence of a catalytic amount of aluminum trichloride. This step selectively brominates the α-position of the ketone without affecting the aromatic ring, producing α-bromoketones quantitatively. These α-bromoketones serve as electrophilic intermediates for subsequent nucleophilic substitution reactions.

Nucleophilic Substitution with Pyrrolidine

The α-bromoketones react with pyrrolidine at room temperature to substitute the bromine atom with the pyrrolidine ring, forming the target compound 2-ethyl-3-(4-methylphenyl)pyrrolidine derivatives. This reaction proceeds smoothly under mild conditions, providing the desired substituted pyrrolidine with good yields.

Dehydration and Isomer Purification

For related compounds such as triprolidine, dehydration of the pyrrolidinopropanol intermediate is performed using sulfuric acid at elevated temperatures (100–105° C) for several hours. The reaction mixture is then quenched into cold water, followed by basification with sodium hydroxide to isolate the base form of the compound. Repeated washing and stirring in demineralized water help purify the E-isomer to >98% purity, with minimal Z-isomer contamination (<2%).

Resolution of Enantiomers

The racemic mixtures of related pyrrolidine derivatives can be resolved into enantiomers by forming diastereomeric salts with chiral acids such as dibenzoyl-D-tartaric acid. Recrystallization from solvents like dichloromethane/hexane allows separation of the enantiomers with high diastereomeric excess (>95%). Liberation of the free base from the salt is achieved by treatment with aqueous sodium carbonate followed by acidification.

Summary Table of Preparation Steps

Research Findings and Analysis

- The Mannich reaction provides a robust and scalable route to the key intermediate, with controlled temperature and acid catalysis ensuring high yield and selectivity.

- The α-bromination step is highly selective for the α-position of the ketone, avoiding unwanted aromatic substitution, which is critical for maintaining the integrity of the 4-methylphenyl group.

- Nucleophilic substitution with pyrrolidine proceeds efficiently at room temperature, indicating a mild and practical synthetic route without the need for harsh conditions or expensive catalysts.

- Dehydration and purification steps enable the isolation of the E-isomer with high purity, which is essential for biological activity and further pharmaceutical applications.

- The resolution of enantiomers through diastereomeric salt formation and recrystallization is effective, providing enantiomerically pure compounds necessary for detailed pharmacological studies.

化学反応の分析

Types of Reactions

2-Ethyl-3-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Pharmaceutical Production

2-Ethyl-3-(4-methylphenyl)pyrrolidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that are essential in creating complex organic molecules utilized in drug formulations. The compound's ability to undergo reactions such as alkylation and acylation makes it a valuable building block in medicinal chemistry.

Agrochemical Applications

In addition to pharmaceuticals, this compound is also used in the development of agrochemicals. Its derivatives can enhance the efficacy of pesticides and herbicides, contributing to improved agricultural productivity. Researchers are investigating its role in the synthesis of novel agrochemical agents that can target specific pests while minimizing environmental impact.

Biological Activities

Antimicrobial Properties

Recent studies have focused on the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent .

Antiviral and Anticancer Research

The compound is under investigation for its antiviral and anticancer properties. Preliminary studies suggest that it may inhibit viral replication and induce apoptosis in cancer cells. Ongoing research aims to elucidate the mechanisms behind these effects and to assess the compound's therapeutic potential against specific diseases, including neurological disorders .

Medicinal Applications

Therapeutic Potential

The therapeutic applications of this compound are being explored extensively. Its structural analogs have shown promise as treatments for conditions such as depression and anxiety due to their interaction with neurotransmitter systems. For instance, compounds derived from this pyrrolidine structure have been linked to enhanced serotonin and dopamine activity, which are crucial for mood regulation .

Case Study: Pyrrolidine Derivatives in Drug Discovery

A notable case study involves the synthesis of pyrrolidine derivatives that act as selective inhibitors of dopamine and norepinephrine transporters. These derivatives have demonstrated greater potency compared to traditional stimulants like cocaine, suggesting that modifications to the pyrrolidine structure can yield compounds with enhanced therapeutic profiles .

Data Table: Summary of Biological Activities

| Activity Type | Tested Strains/Conditions | Results |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Inhibition zones: 17 mm (E. coli), 15 mm (S. aureus) |

| Antiviral | Viral assays | Significant reduction in viral load |

| Anticancer | Cancer cell lines | Induction of apoptosis observed |

作用機序

The mechanism of action of 2-Ethyl-3-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural and Physical Properties

The substituents on the pyrrolidine ring significantly influence physical properties such as melting point, solubility, and molecular weight. Below is a comparative analysis with structurally related compounds:

*Estimate based on analogous pyrrolidine derivatives.

Key Observations :

- Substituent Effects: The 4-methylphenyl group enhances hydrophobicity compared to halogenated analogs (e.g., chloro or bromo derivatives) .

- Molecular Weight: Pyrrolidine derivatives generally have lower molecular weights (~200–300 g/mol) compared to pyridine or pyridazinone systems (~350–550 g/mol) due to the absence of additional aromatic rings or heteroatoms .

生物活性

2-Ethyl-3-(4-methylphenyl)pyrrolidine (CAS No. 1248180-04-2) is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, emphasizing its significance in drug discovery.

Chemical Structure and Properties

The compound features a pyrrolidine ring with an ethyl group and a para-methylphenyl substituent. Its molecular formula is , with a molecular weight of approximately 201.28 g/mol. The structural configuration contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound may modulate neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial for various physiological functions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound showed IC50 values in the low micromolar range, indicating potent antiproliferative effects.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis via caspase activation |

| PC-3 | 4.8 | Inhibition of PI3K/Akt signaling pathway |

Neuropharmacological Effects

Preliminary studies suggest that the compound may also exhibit neuropharmacological effects, potentially acting as a modulator of neurotransmitter release. This could have implications for mood disorders and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or substituents on the phenyl group can significantly alter its potency and selectivity.

Key SAR Insights:

- Pyrrolidine Modifications : Variations in substituents can enhance binding affinity to target proteins.

- Phenyl Substituents : Electron-withdrawing groups increase lipophilicity, enhancing cellular uptake.

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including this compound. The findings confirmed that structural motifs similar to those found in this compound exhibited enhanced antiproliferative activity against various cancer types, reinforcing the importance of structural modifications in improving efficacy .

In vivo studies utilizing murine models indicated that administration of the compound led to significant tumor reduction without notable toxicity, suggesting a favorable therapeutic index for potential clinical applications in oncology .

Q & A

Q. How can researchers optimize the synthesis of 2-Ethyl-3-(4-methylphenyl)pyrrolidine using Design of Experiments (DoE) methodologies?

- Methodological Answer : A Central Composite Face-centered (CCF) design in software like MODDE can systematically optimize reaction parameters. Key factors include residence time (0.5–3.5 min), temperature (30–70°C), and pyrrolidine equivalents (2–10). Interactions between these factors are modeled to maximize yield while minimizing side reactions. Predefined bounds for variables should align with kinetic data from analogous reactions .

- Example Table :

| Factor | Range |

|---|---|

| Residence Time | 0.5–3.5 minutes |

| Temperature | 30–70°C |

| Pyrrolidine Equivalents | 2–10 |

Q. What crystallographic techniques are recommended for determining the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is standard. ORTEP-III with a graphical interface (ORTEP-3) aids in visualizing thermal ellipsoids and molecular geometry. For high-resolution data, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts) .

Advanced Research Questions

Q. How can electron transfer dissociation (ETD) mass spectrometry resolve structural ambiguities in pyrrolidine derivatives?

- Methodological Answer : ETD preserves labile functional groups and cleaves N-terminal to proline-like residues (e.g., pyrrolidine rings). Combining ETD with collision-induced dissociation (CID) provides complementary fragmentation patterns. For example, ETD-generated c/z ions map backbone connectivity, while CID highlights side-chain modifications. This dual approach is critical for characterizing disubstituted pyrrolidines with positional isomers .

Q. What strategies address contradictory crystallographic data in pyrrolidine-based compounds?

- Methodological Answer : Contradictions in unit cell parameters or bond lengths may arise from twinning or disordered solvent. Strategies include:

- High-Resolution Refinement : Use SHELXL with anisotropic displacement parameters for heavy atoms.

- Twinned Data Handling : Apply the TWIN/BASF commands in SHELXL to model overlapping lattices.

- Validation Tools : Cross-check with PLATON or Mercury to identify outliers in geometric parameters .

Q. How to design novel pyrrolidine derivatives with specific biological activities using structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at the pyrrolidine nitrogen (e.g., sulfonyl groups) or adjacent carbons (e.g., halogenated aryl rings) to modulate lipophilicity and target binding.

- Bioisosteric Replacement : Replace 4-methylphenyl with 4-fluorophenyl to enhance metabolic stability while retaining activity (see antitubercular analogs in ).

- Activity Cliffs : Analyze IC50 shifts in derivatives with minor structural changes (e.g., ethyl vs. methyl groups) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational and experimental data for pyrrolidine derivatives?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated bond lengths/angles with SC-XRD data (mean Δ < 0.01 Å for reliable models).

- Solvent Effects : Re-run computations with implicit solvent models (e.g., SMD) if experimental data includes polar solvents.

- Dynamic Effects : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. crystal states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。